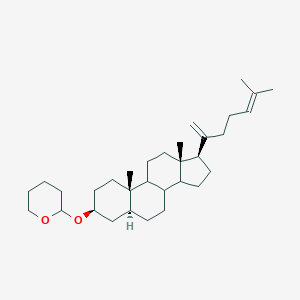![molecular formula C19H16ClN5OS B237438 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)
2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide, also known as ETB, is a novel compound that has shown great potential in scientific research. It is a derivative of benzamide, which is a class of organic compounds that have various biological activities. ETB has been studied extensively for its ability to modulate the activity of certain proteins and enzymes in the body, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves its ability to bind to the active site of PKD1 and CK2, thereby inhibiting their activity. This leads to a decrease in cell proliferation and survival, as well as an increase in apoptosis. This compound has also been shown to inhibit the activity of other enzymes such as glycogen synthase kinase 3 (GSK3), which is involved in the regulation of glucose metabolism and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, this compound has been shown to have neuroprotective effects, as it can protect against oxidative stress and reduce neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide in lab experiments is its specificity for PKD1 and CK2. This allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good solubility, making it a suitable candidate for in vitro and in vivo studies. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide. One potential application is in cancer treatment, as this compound has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells. Further studies are needed to determine the efficacy of this compound in animal models of cancer and to identify potential synergistic effects with other chemotherapeutic agents. Additionally, this compound may have potential applications in the treatment of inflammatory and neurodegenerative diseases, as it has been shown to have anti-inflammatory and neuroprotective effects. Further studies are needed to determine the mechanisms underlying these effects and to identify potential therapeutic targets.
Synthesemethoden
The synthesis of 2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves several steps, starting with the preparation of 2-chloro-5-nitrobenzoic acid. This intermediate is then reacted with 2-amino-3-methylphenol to form 2-chloro-5-(2-hydroxy-3-methylphenyl)benzoic acid. The next step involves the conversion of this intermediate to 2-chloro-5-(2-amino-3-methylphenyl)benzoic acid, which is then reacted with 3-ethyl-6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been studied extensively for its ability to modulate the activity of certain proteins and enzymes in the body. It has been shown to inhibit the activity of protein kinase D1 (PKD1), which plays a role in cell proliferation and survival. This compound has also been shown to inhibit the activity of casein kinase 2 (CK2), which is involved in various cellular processes such as cell cycle regulation, DNA repair, and apoptosis. These findings suggest that this compound may have potential therapeutic applications in cancer treatment and other diseases.
Eigenschaften
Molekularformel |
C19H16ClN5OS |
|---|---|
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
2-chloro-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C19H16ClN5OS/c1-3-16-22-23-19-25(16)24-18(27-19)12-9-8-11(2)15(10-12)21-17(26)13-6-4-5-7-14(13)20/h4-10H,3H2,1-2H3,(H,21,26) |
InChI-Schlüssel |
BWMSKNRXILUOBJ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC=C4Cl |
Kanonische SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate](/img/structure/B237388.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)

![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)
![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)